molecular formula C24H29N7O B2978171 N-(2-ethylphenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1428365-24-5

N-(2-ethylphenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2978171
CAS No.: 1428365-24-5
M. Wt: 431.544
InChI Key: HORNOMSLWFBLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C24H29N7O and its molecular weight is 431.544. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polyamide Applications

Research by Hattori and Kinoshita (1979) explored the synthesis of polyamides containing uracil and adenine, utilizing piperazine as part of the synthesis process. The study detailed the synthesis of polyamides with molecular weights ranging from about 1000 to 5000, which were found to be soluble in water. This research contributes to the understanding of polyamide synthesis using components related to the chemical structure of interest (Hattori & Kinoshita, 1979).

Anti-inflammatory and Analgesic Applications

Rajasekaran, Sivakumar, and Jayakar (1999) synthesized and evaluated the anti-inflammatory activity of ibuprofen analogs, exploring the condensation with compounds including piperazine. Their findings indicated potent anti-inflammatory activity for some synthesized compounds, highlighting the potential therapeutic applications of chemical structures incorporating elements similar to the compound of interest (Rajasekaran, Sivakumar, & Jayakar, 1999).

Novel Heterocyclic Compounds for COX Inhibition

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, incorporating pyrimidine and piperazine structures. These compounds were evaluated as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory activities. This study exemplifies the potential of complex chemical structures in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Imaging Agent for Neuroinflammation

Wang et al. (2018) synthesized a compound incorporating elements of the structure for potential use as a PET imaging agent for IRAK4 enzyme in neuroinflammation. This research underlines the importance of such compounds in advancing diagnostic tools for neuroinflammatory conditions (Wang et al., 2018).

Antimicrobial Applications

Krishnamurthy et al. (2011) explored the synthesis of novel pyrido[1,2-a]pyrimidin-4-one derivatives, including piperazine, for their antimicrobial activity. The study demonstrated potent inhibitory activity against specific bacterial strains, showcasing the utility of such compounds in antimicrobial agent development (Krishnamurthy et al., 2011).

Properties

IUPAC Name

N-(2-ethylphenyl)-4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-4-19-7-5-6-8-20(19)28-24(32)31-13-11-30(12-14-31)23-16-22(26-18(3)27-23)29-21-15-17(2)9-10-25-21/h5-10,15-16H,4,11-14H2,1-3H3,(H,28,32)(H,25,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORNOMSLWFBLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)NC4=NC=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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